N~4~-(4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group, a methyl group, and a morpholin-4-yl ethyl group. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the methoxyphenyl group, methyl group, and morpholin-4-yl ethyl group through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: shares structural similarities with other pyrazolopyrimidines and morpholine derivatives.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which confer distinct biological and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25N7O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H25N7O2/c1-25-18-16(13-21-25)17(22-14-3-5-15(27-2)6-4-14)23-19(24-18)20-7-8-26-9-11-28-12-10-26/h3-6,13H,7-12H2,1-2H3,(H2,20,22,23,24) |
InChI Key |
JCVLVVKPNAIEJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCN4CCOCC4 |
Origin of Product |
United States |
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